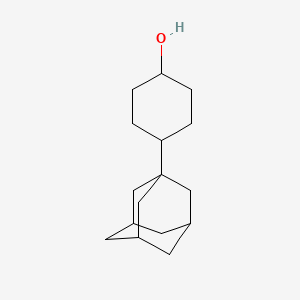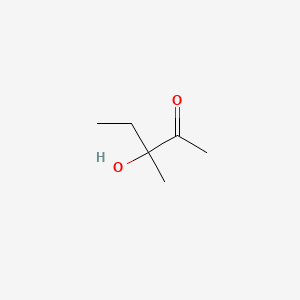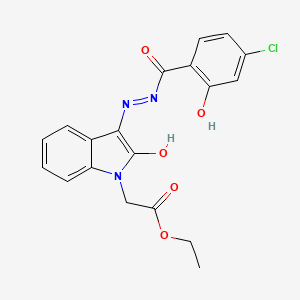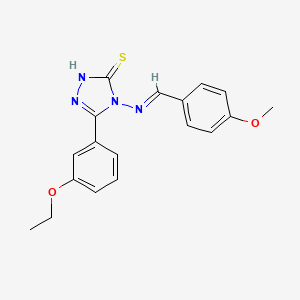
4-(1-Adamantyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Adamantyl)cyclohexanol is an organic compound with the molecular formula C16H26O It features a cyclohexanol ring substituted with an adamantyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)cyclohexanol typically involves the reaction of 1-bromoadamantane with cyclohexanone in the presence of a reactive metal such as calcium. The process begins with the preparation of active calcium using lithium biphenylide and calcium bromide in tetrahydrofuran (THF). The 1-bromoadamantane is then added to the activated calcium at low temperatures (-78°C), followed by the addition of cyclohexanone. The reaction mixture is gradually warmed to -20°C and then quenched with water. The product is purified through flash-column chromatography and recrystallization from hexanes .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Adamantyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce hydrocarbons.
Applications De Recherche Scientifique
4-(1-Adamantyl)cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(1-Adamantyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate biological processes and pathways, making it a valuable tool in drug delivery systems and surface recognition studies .
Comparaison Avec Des Composés Similaires
1-Adamantanol: Similar in structure but lacks the cyclohexanol ring.
2-Adamantanol: Another adamantane derivative with a hydroxyl group at a different position.
Adamantane: The parent hydrocarbon structure without any functional groups.
Uniqueness: 4-(1-Adamantyl)cyclohexanol is unique due to the presence of both the adamantyl group and the cyclohexanol ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C16H26O |
|---|---|
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
4-(1-adamantyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H26O/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-15,17H,1-10H2 |
Clé InChI |
UAFOEMSXUDSHKS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C23CC4CC(C2)CC(C4)C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12012195.png)
![ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012202.png)

![Dimethyl 1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B12012222.png)
![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate](/img/structure/B12012227.png)
![Ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12012231.png)

![N,N-bis(2-chloroethyl)-4-{(E)-[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinylidene]methyl}aniline](/img/structure/B12012251.png)


![N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12012274.png)

![(5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12012282.png)
![2-cyano-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12012288.png)
